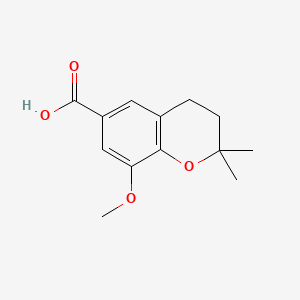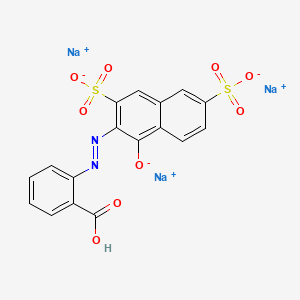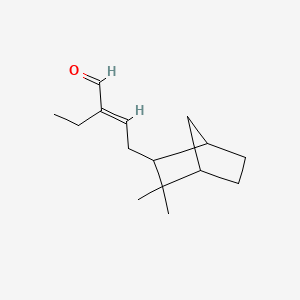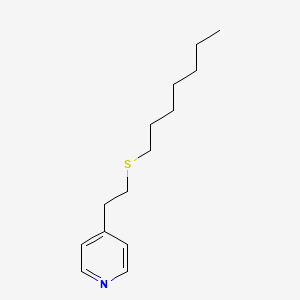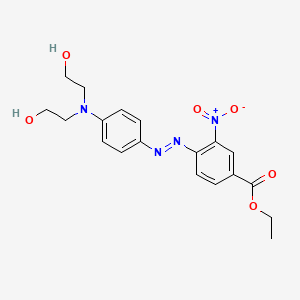
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃ It is a chlorinated aromatic compound that contains both nitro and phenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by nitration and etherification reactions. The general synthetic route includes:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3-trichlorobenzene.
Nitration: The 1,2,3-trichlorobenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 1,2,3-trichloro-5-nitrobenzene.
Etherification: Finally, the nitro compound undergoes an etherification reaction with 4-nitrophenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1,2,3-trichloro-5-(4-aminophenoxy)benzene.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene has several scientific research applications:
Environmental Science: Used as a model compound to study the environmental fate and transport of chlorinated aromatic compounds.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1,2,3-trichloro-5-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorinated benzene ring can also participate in electrophilic aromatic substitution reactions with biological nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trichlorobenzene: A simpler chlorinated benzene derivative without the nitro and phenoxy groups.
1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: A structural isomer with different positions of the chlorine and nitro groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: A compound with additional chlorine substituents and a nitro group.
Uniqueness
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical reactivity and potential applications. Its specific substitution pattern also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
142022-60-4 |
|---|---|
Fórmula molecular |
C12H6Cl3NO3 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1,2,3-trichloro-5-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-10-5-9(6-11(14)12(10)15)19-8-3-1-7(2-4-8)16(17)18/h1-6H |
Clave InChI |
CYTQSKBPAYNKCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


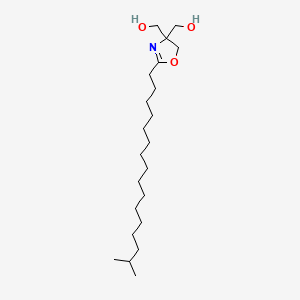
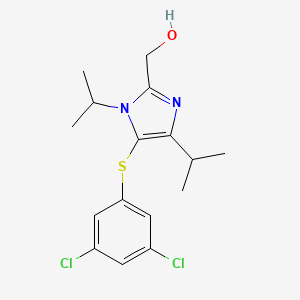
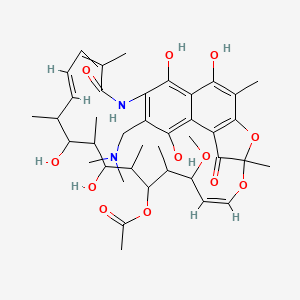

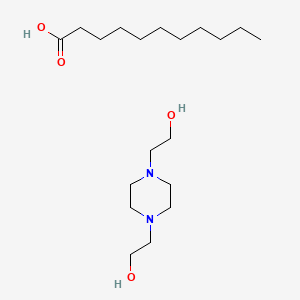
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)

